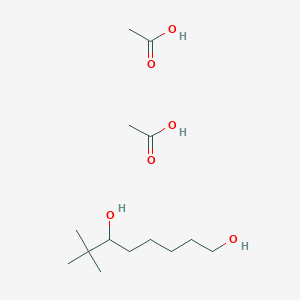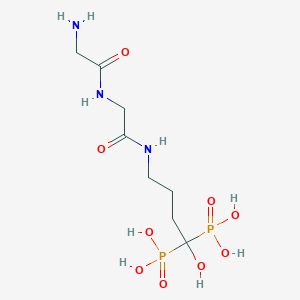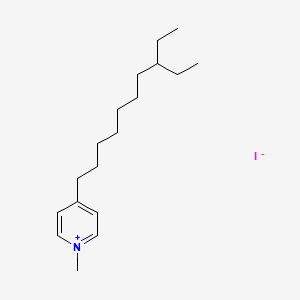
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium salt with a pyridinium core. This compound is characterized by the presence of an ethyldecyl group attached to the fourth position of the pyridinium ring and a methyl group at the first position. The iodide ion serves as the counterion. Quaternary ammonium salts like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 4-(8-ethyldecyl)pyridine with methyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The general reaction scheme is as follows:
4-(8-ethyldecyl)pyridine+methyl iodide→4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
化学反応の分析
Types of Reactions
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The pyridinium ring can be oxidized to form N-oxide derivatives.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in aprotic solvents.
Major Products
Nucleophilic Substitution: Formation of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium N-oxide.
Reduction: Formation of 4-(8-Ethyldecyl)-1-methyl-1,2-dihydropyridine.
科学的研究の応用
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Medicine: Explored for its potential use as an antiseptic agent in wound care and as a disinfectant.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
作用機序
The mechanism of action of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent. The pyridinium core interacts with the negatively charged components of the cell membrane, while the ethyldecyl group enhances its hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium bromide
- 1-Octyl-3-methylimidazolium iodide
Uniqueness
Compared to other quaternary ammonium salts, 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide exhibits unique properties due to its specific structural features. The presence of the ethyldecyl group enhances its hydrophobic interactions, making it more effective in disrupting lipid bilayers. Additionally, the pyridinium core provides a stable and versatile platform for further chemical modifications, allowing for the development of derivatives with tailored properties.
特性
CAS番号 |
121157-84-4 |
|---|---|
分子式 |
C18H32IN |
分子量 |
389.4 g/mol |
IUPAC名 |
4-(8-ethyldecyl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H32N.HI/c1-4-17(5-2)11-9-7-6-8-10-12-18-13-15-19(3)16-14-18;/h13-17H,4-12H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
CEARTQBGYPXTMY-UHFFFAOYSA-M |
正規SMILES |
CCC(CC)CCCCCCCC1=CC=[N+](C=C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
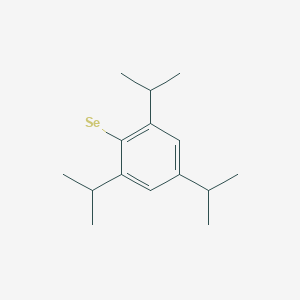
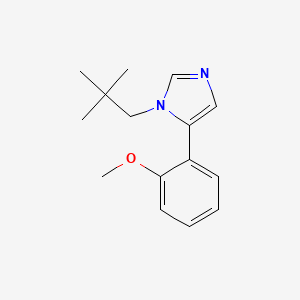

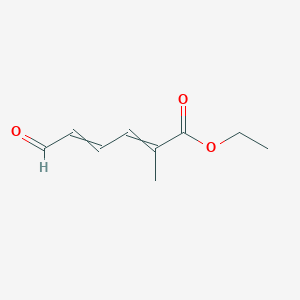

![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)

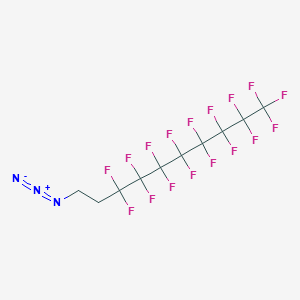

![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)

